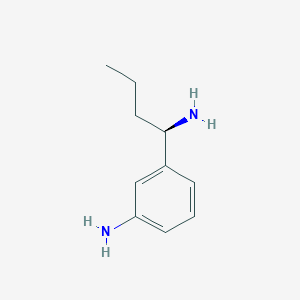

3-((1r)-1-Aminobutyl)phenylamine

Description

BenchChem offers high-quality 3-((1r)-1-Aminobutyl)phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1r)-1-Aminobutyl)phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

3-[(1R)-1-aminobutyl]aniline |

InChI |

InChI=1S/C10H16N2/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,11-12H2,1H3/t10-/m1/s1 |

InChI Key |

BTXXYJHEJAUVDS-SNVBAGLBSA-N |

Isomeric SMILES |

CCC[C@H](C1=CC(=CC=C1)N)N |

Canonical SMILES |

CCCC(C1=CC(=CC=C1)N)N |

Origin of Product |

United States |

What are the chemical properties of 3-((1r)-1-Aminobutyl)phenylamine?

An In-depth Technical Guide to the Chemical Properties of 3-((1r)-1-Aminobutyl)phenylamine

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical properties and characterization methodologies for 3-((1r)-1-Aminobutyl)phenylamine. As a compound not extensively documented in publicly available literature, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By leveraging data from analogous structures—namely aromatic amines, aliphatic amines, and chiral compounds—we extrapolate key physicochemical properties, spectroscopic signatures, and reactivity patterns. Furthermore, this guide details robust experimental protocols for the empirical validation of these properties, ensuring scientific integrity and providing a practical framework for laboratory investigation.

Introduction and Structural Elucidation

3-((1r)-1-Aminobutyl)phenylamine is a chiral aromatic amine. Its structure consists of a phenylamine (aniline) core substituted at the meta-position (C-3) with a (1R)-1-aminobutyl group. This unique structure contains two primary amine functionalities with distinct electronic environments: one aromatic and one aliphatic. The presence of a stereocenter at the first carbon of the butyl chain imparts chirality to the molecule.

-

IUPAC Name: 3-((1R)-1-aminobutyl)benzenamine

-

Molecular Formula: C₁₀H₁₆N₂

-

Molecular Weight: 164.25 g/mol

-

CAS Number: Not assigned (as of the last database search).

The dual-amine nature of this molecule suggests a complex acid-base profile and differential reactivity, making a thorough understanding of its properties critical for applications in medicinal chemistry and materials science. This guide will systematically predict these properties and provide the necessary protocols for their empirical determination.

Predicted Physicochemical and Chemical Properties

The chemical behavior of 3-((1r)-1-Aminobutyl)phenylamine is governed by the interplay between its aromatic ring, the electron-donating aromatic amine, the basic aliphatic amine, and the nonpolar alkyl chain.

Basicity and pKₐ Profile

The molecule possesses two basic nitrogen centers. The pKₐ of the conjugate acid (pKaH) for each amine is expected to differ significantly.

-

Aliphatic Amine (-CH(NH₂)Pr): The lone pair on this nitrogen is localized and readily available for protonation. Its basicity is primarily influenced by the electron-donating effect of the alkyl groups. Analogous primary aliphatic amines, such as n-butylamine, have a pKaH in the range of 10.6 - 10.8.[1][2][3][4] Therefore, a similar pKₐ is predicted for this center.

-

Aromatic Amine (-C₆H₄NH₂): The lone pair on the aromatic nitrogen is delocalized into the π-system of the benzene ring.[5][6] This resonance effect significantly reduces its availability for protonation, making it a much weaker base. The pKaH of aniline is approximately 4.6.[7][8][9]

This vast difference in basicity implies that under physiological pH (~7.4), the aliphatic amine will be predominantly protonated (cationic), while the aromatic amine will remain in its neutral, free-base form.

| Property | Predicted Value / Characteristic | Rationale / Analogous Compound |

| Molecular Weight | 164.25 g/mol | Calculated from Molecular Formula C₁₀H₁₆N₂ |

| pKaH₁ (Aliphatic) | ~10.7 | Based on n-butylamine (~10.78)[1][2] |

| pKaH₂ (Aromatic) | ~4.6 | Based on aniline (~4.6)[7][8] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, benzene).[10][11][12] | The C₁₀ hydrocarbon structure limits water solubility, while the amine groups allow for solubility in polar organic solvents.[13][14] |

| Physical State | Likely a liquid or low-melting solid at room temperature. | Similar in size and functionality to other substituted anilines. |

Reactivity Profile

The presence of two distinct amine groups dictates the molecule's reactivity.

-

Aliphatic Amine: As the stronger nucleophile and base, it will be the primary site of reaction for alkylation, acylation, and condensation with carbonyls.[5]

-

Aromatic Amine: This group enables reactions typical of anilines. It can be diazotized with nitrous acid at low temperatures to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).[15]

-

Aromatic Ring: The aromatic -NH₂ group is a strong activating group, directing electrophilic aromatic substitution to the positions ortho and para to itself (C-2, C-4, C-6). The alkyl group is a weak activator, also directing ortho/para. The combined effect strongly favors substitution at C-2, C-4, and C-6.

Proposed Synthesis Pathway

A plausible synthetic route can be designed starting from commercially available precursors, for instance, via reductive amination. A potential pathway is illustrated below.

Caption: Proposed synthesis via reductive amination of 3-butanoylbenzonitrile.

This pathway involves the formation of an imine intermediate from the ketone and ammonia, followed by reduction to yield the racemic amine. The desired (R)-enantiomer would then be isolated via chiral chromatography.

Analytical and Characterization Methodologies

Empirical characterization is essential to confirm the structure and purity of 3-((1r)-1-Aminobutyl)phenylamine.

Spectroscopic Profile (Predicted)

-

¹H NMR Spectroscopy:

-

Aromatic Protons (δ 6.5-7.5 ppm): Four protons on the substituted ring, exhibiting complex splitting patterns typical of a 1,3-disubstituted benzene.

-

NH₂ Protons (variable): Two broad singlets, one for the aromatic amine (δ ~3.5-4.5 ppm) and one for the aliphatic amine (δ ~1.0-3.0 ppm). These signals are D₂O exchangeable.[16]

-

Benzylic Proton (-CH(NH₂)-) (δ ~3.5-4.5 ppm): A multiplet, coupled to the adjacent CH₂ group and potentially the NH₂ protons.

-

Aliphatic Protons (δ 0.8-1.8 ppm): Signals corresponding to the -CH₂-CH₂-CH₃ chain, showing characteristic multiplets.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons (δ 110-150 ppm): Six signals are expected. The carbon attached to the aromatic amine (C-1) would be the most deshielded (~145-150 ppm).[17]

-

Aliphatic Carbons (δ 10-60 ppm): Four signals corresponding to the butyl chain carbons. The carbon attached to the aliphatic amine (C-α) would appear around δ 50-60 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching (3200-3500 cm⁻¹): This region will be complex. Two bands are expected for the aromatic primary amine (~3420-3500 cm⁻¹) and two slightly lower frequency bands for the aliphatic primary amine (~3280-3380 cm⁻¹).[18][19] These bands are typically sharper than O-H stretches.[20][21][22]

-

N-H Bending (1580-1650 cm⁻¹): A characteristic bending vibration for primary amines.[20]

-

C-N Stretching: An aromatic C-N stretch (~1250-1335 cm⁻¹) and an aliphatic C-N stretch (~1020-1250 cm⁻¹) should be visible.[20]

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): As per the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight. Therefore, the molecular ion peak should appear at an even m/z value (M⁺ = 164). However, some sources state the nitrogen rule in terms of odd/even m/z for odd/even numbers of nitrogens leading to an odd M+ peak. A high-resolution mass spectrum is definitive.[23][24]

-

Fragmentation: The most prominent fragmentation pathway is α-cleavage next to the aliphatic amine.[23][24][25] This would involve the loss of a propyl radical (•C₃H₇) to yield a resonance-stabilized fragment at m/z 121, or loss of the aminophenyl radical to give a fragment at m/z 72. Cleavage of the Cα-Cβ bond is highly probable.

-

Experimental Workflow: Characterization and Chiral Purity

The following workflow outlines the necessary steps for full characterization and enantiomeric purity assessment.

Caption: A logical workflow for the purification and characterization of the target compound.

Protocol: Chiral Separation by HPLC

Enantiomeric separation is crucial for any chiral compound intended for pharmaceutical use. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a standard method.[26][27][28]

Objective: To separate the (1R) and (1S) enantiomers of 3-(1-aminobutyl)phenylamine and determine the enantiomeric excess (ee).

Instrumentation & Materials:

-

HPLC system with UV detector

-

Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak® series).[29]

-

Mobile Phase: Hexane/Isopropanol or similar normal-phase solvents.

-

Additive: Trifluoroacetic acid (TFA) or an acidic additive like methanesulfonic acid to improve peak shape and resolution of basic amines.[30]

Methodology:

-

Sample Preparation: Prepare a ~1 mg/mL solution of the purified compound in the mobile phase.

-

Column Equilibration: Equilibrate the chiral column with the initial mobile phase composition (e.g., 90:10 Hexane:Isopropanol with 0.1% TFA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Injection: Inject 5-10 µL of the sample solution.

-

Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

-

Method Optimization: If separation is not achieved, systematically vary the ratio of hexane to alcohol and the type of alcohol modifier. The concentration and type of acidic additive can also be adjusted to optimize selectivity.[29]

-

Quantification: Integrate the peak areas for each enantiomer (A₁ and A₂) to calculate the enantiomeric excess: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100.

Protocol: pKₐ Determination by Potentiometric Titration

This protocol provides a robust method for empirically determining the two pKₐ values of the title compound.[31][32][33][34]

Objective: To determine the pKaH values for the aliphatic and aromatic amine groups.

Instrumentation & Materials:

-

Calibrated pH meter with a combination glass electrode

-

Automated titrator or manual burette

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

Potassium chloride (KCl) for maintaining ionic strength

-

High-purity water (carbonate-free)

Methodology:

-

Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).[34]

-

Sample Preparation: Accurately weigh and dissolve the compound in water to a concentration of approximately 1 mM. A co-solvent like methanol may be used if solubility is low, but results will need to be extrapolated back to aqueous conditions.[33] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[31]

-

Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker on a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂.[31][34]

-

Titration:

-

To determine the pKₐ of the stronger base (aliphatic amine), titrate the sample solution with standardized 0.1 M HCl.

-

Record the pH after each incremental addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Identify the equivalence points as the points of maximum slope (inflection points).

-

The pH at the half-equivalence point is equal to the pKaH. Two distinct buffer regions and equivalence points should be observed, corresponding to the two amine groups.

-

Safety and Handling

While specific toxicity data for 3-((1r)-1-Aminobutyl)phenylamine is unavailable, its structural similarity to other aromatic amines necessitates cautious handling. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and can be readily absorbed through the skin.[35][36][37][38][39]

Recommended Precautions:

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous organic compounds.

Conclusion

3-((1r)-1-Aminobutyl)phenylamine presents a fascinating chemical structure with dual basic centers and significant potential for differential reactivity. Based on established chemical principles and data from analogous compounds, we predict it to have two distinct pKₐ values (~4.6 and ~10.7), limited water solubility, and characteristic spectroscopic signatures. This guide provides a robust framework for its synthesis, purification, and comprehensive characterization, offering detailed protocols for researchers to validate these predictions and unlock the potential of this novel molecule.

Sources

- 1. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. n-Butylamine - Wikipedia [en.wikipedia.org]

- 3. butan-1-amine|109-73-9 - MOLBASE Encyclopedia [m.molbase.com]

- 4. _n_ -Butylamine â Grokipedia [grokipedia.com]

- 5. quora.com [quora.com]

- 6. studymind.co.uk [studymind.co.uk]

- 7. Aniline - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pKa of Aniline [vcalc.com]

- 10. embibe.com [embibe.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. byjus.com [byjus.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. pkcollegecontai.dspaces.org [pkcollegecontai.dspaces.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. spcmc.ac.in [spcmc.ac.in]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 24. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 25. GCMS Section 6.15 [people.whitman.edu]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. tandfonline.com [tandfonline.com]

- 28. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 29. researchgate.net [researchgate.net]

- 30. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. creative-bioarray.com [creative-bioarray.com]

- 32. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 33. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 34. dergipark.org.tr [dergipark.org.tr]

- 35. pubs.acs.org [pubs.acs.org]

- 36. researchgate.net [researchgate.net]

- 37. pubs.acs.org [pubs.acs.org]

- 38. rawsource.com [rawsource.com]

- 39. monchy.com [monchy.com]

Strategic Pathways for the Asymmetric Synthesis of Chiral Aminobutyl Phenylamine Derivatives

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral aminobutyl phenylamine derivatives represent a cornerstone structural motif in a multitude of pharmacologically active agents and advanced materials. The precise spatial arrangement of substituents around the stereogenic center is often critical for biological activity and therapeutic efficacy, making their enantioselective synthesis a topic of paramount importance in modern medicinal and process chemistry.[1][][3][4][5] This guide provides a comprehensive overview of the principal strategies for accessing these valuable compounds in high enantiomeric purity. It moves beyond a simple recitation of methods to delve into the mechanistic rationale behind pathway selection, offering field-proven insights into the application of chiral pool synthesis, chiral auxiliary-mediated methodologies, transition metal-catalyzed asymmetric reactions, and biocatalytic transformations. Detailed, actionable protocols and comparative data are presented to empower researchers in the rational design and execution of robust and efficient synthetic routes.

Introduction: The Imperative of Chirality in Drug Design

Chirality is a fundamental property of nature that profoundly influences molecular recognition in biological systems. Receptors, enzymes, and other biological targets are inherently chiral, leading to often stark differences in the pharmacological and toxicological profiles of a drug's enantiomers.[3][4][5] The "eutomer" may be responsible for the desired therapeutic effect, while the "distomer" can be inactive, less active, or even contribute to adverse effects.[1] Consequently, the development of synthetic methods that provide precise control over stereochemistry is not merely an academic exercise but a critical necessity for creating safer and more effective medicines.[3][5] The aminobutyl phenylamine scaffold is a privileged structure in drug discovery, and the ability to synthesize specific stereoisomers is key to unlocking its full therapeutic potential.

Foundational Strategies in Asymmetric Synthesis

The synthesis of a chiral molecule from achiral or racemic precursors requires a source of chirality. This can be achieved through several distinct, powerful strategies, each with its own set of advantages and considerations. The choice of pathway often depends on factors such as the availability of starting materials, desired scale, cost, and the specific stereochemical configuration required.

Caption: Core strategies for achieving enantioselectivity.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

This strategy utilizes readily available, enantiomerically pure natural products as starting materials. For derivatives of phenylamine, amino acids like L- or D-phenylalanine are exceptionally valuable precursors.[6][7] The inherent chirality of the amino acid is carried through the synthetic sequence to define the stereochemistry of the final product.

-

Causality of Choice: This approach is often the most direct, especially for early-stage discovery, if the target molecule's stereocenter and substitution pattern closely match an available chiral starting material. It avoids the need for developing a complex asymmetric induction step. For example, the synthesis of certain unnatural amino acids can be achieved by modifying natural ones.[6][7][8]

-

Limitations: The diversity of the final products is constrained by the limited variety of commercially available chiral pool molecules. Synthesizing the "unnatural" enantiomer can be challenging or expensive if the corresponding starting material is not readily accessible.

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation.[9][10] After creating the desired stereocenter, the auxiliary is removed and can ideally be recovered for reuse.[9][10] Evans' oxazolidinones and pseudoephedrine are classic examples of highly effective auxiliaries.[10][11][12]

-

Expertise in Action: The power of this method lies in its reliability and predictability. The auxiliary creates a sterically biased environment, forcing reagents to attack the substrate from a specific face. For instance, in the alkylation of a pseudoephenamine amide, the bulky phenyl and hydroxyl groups of the auxiliary effectively shield one face of the enolate, leading to highly diastereoselective C-C bond formation.[11][13] The high crystallinity of the resulting diastereomers often facilitates purification by simple recrystallization, yielding products with very high stereochemical purity.

Caption: General workflow for chiral auxiliary-mediated synthesis.[10]

Table 1: Comparison of Common Chiral Auxiliaries for Amine Synthesis

| Chiral Auxiliary | Typical Application | Key Advantages | Typical Removal Conditions |

|---|---|---|---|

| Evans' Oxazolidinones | Asymmetric alkylation, aldol reactions | Highly predictable stereocontrol, well-studied | LiOH/H₂O₂, LiBH₄ |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of amides | Forms crystalline intermediates, mild cleavage | Acidic or basic hydrolysis |

| tert-Butanesulfinamide | Synthesis of chiral amines from imines | Broad substrate scope, stable auxiliary | Mild acid (e.g., HCl in protic solvent) |

Catalytic Asymmetric Strategies: The Modern Approach

Catalytic methods are often preferred in industrial settings due to their high efficiency and atom economy. A small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product, avoiding the stoichiometric use of a chiral auxiliary.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral olefins, enamines, or imines is one of the most powerful and well-established methods for synthesizing chiral compounds, including amines.[14][15] This approach typically uses complexes of rhodium, ruthenium, or iridium with chiral phosphine ligands.

-

Mechanistic Insight: The enantioselectivity arises from the formation of a diastereomeric metal-substrate complex. The chiral ligand creates a unique three-dimensional pocket around the metal center, forcing the substrate to bind in a specific orientation. The subsequent delivery of hydrogen from the metal to the double bond occurs on a less sterically hindered face, leading to the preferential formation of one enantiomer. The direct asymmetric hydrogenation of enamines or imines provides a highly atom-economical route to chiral amines.[14][15][16][17]

-

Trustworthiness of Protocol: Success in asymmetric hydrogenation is critically dependent on several factors:

-

Catalyst Choice: The ligand must be matched to the substrate. For example, ligands like Me-DuPhos or BICP have shown high efficacy for the hydrogenation of (acylamino)acrylates.[17]

-

Substrate Purity: Impurities can poison the catalyst.

-

Solvent and Conditions: Degassed solvents are essential to prevent catalyst oxidation. Hydrogen pressure and temperature must be carefully optimized.

-

Table 2: Representative Catalysts for Asymmetric Hydrogenation of C=N Bonds

| Catalyst System | Substrate Type | Typical Yield (%) | Typical e.e. (%) | Reference |

|---|---|---|---|---|

| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl imines | >90 | up to 90 | [15] |

| Rh-Me-DuPhos | β-(acylamino)acrylates (E-isomers) | High | up to 99 | [17] |

| Rh-BICP | β-(acylamino)acrylates (E/Z mixtures) | High | up to 99 |[17] |

Biocatalysis: Harnessing the Power of Enzymes

Enzymes are nature's catalysts, exhibiting exquisite chemo-, regio-, and stereoselectivity under mild, environmentally benign conditions (aqueous media, ambient temperature, and pressure).[18] For chiral amine synthesis, transaminases (TAs) and imine reductases (IREDs) are particularly powerful.[19]

-

Expertise in Application: Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine or L-alanine) to a prochiral ketone precursor. The enzyme's active site is a highly structured chiral environment that binds the ketone in a specific orientation, ensuring the amino group is added to only one face, resulting in very high enantiomeric excess (>99% e.e. is common).[18][20]

-

Self-Validating System: Biocatalytic reactions are often self-validating due to their high specificity. The production of the undesired enantiomer is typically negligible. Modern enzyme engineering techniques allow for the rapid evolution of enzymes with tailored substrate specificities or enhanced stability, broadening their synthetic utility.[7][21][22][23][24]

Key Experimental Protocols

Protocol 4.1: Asymmetric Alkylation using a Pseudoephenamine Auxiliary

This protocol is adapted from methodologies demonstrating the utility of pseudoephenamine for the synthesis of α-substituted amino acid precursors.[11][13]

-

Amide Formation: Couple (1S,2S)-pseudoephenamine with the desired phenylacetic acid derivative using a standard peptide coupling reagent (e.g., EDC/HOBt) or by forming a mixed anhydride. Purify the resulting amide by column chromatography or recrystallization.

-

Enolate Formation: Dissolve the pseudoephenamine amide in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar). Add lithium diisopropylamide (LDA) (2.2 eq.) dropwise and stir for 1 hour to ensure complete enolate formation.

-

Alkylation: Add the desired alkylating agent (e.g., butyl bromide, 2.5 eq.) to the enolate solution at -78 °C. Allow the reaction to slowly warm to 0 °C and stir for 2-4 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[13] The major diastereomer can often be isolated by silica gel chromatography.

-

Auxiliary Cleavage: Heat the purified amide in a mixture of H₂SO₄ and water/dioxane to hydrolyze the amide bond, liberating the chiral aminobutyl phenylamine precursor and recovering the chiral auxiliary.

Protocol 4.2: Transaminase-Mediated Asymmetric Reductive Amination

This generalized protocol is based on established procedures for the biocatalytic synthesis of chiral amines.[18]

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).

-

Substrate Addition: Add the prochiral ketone precursor (e.g., 1-phenyl-1-butanone derivative) to a final concentration of 50-100 mM. A co-solvent like DMSO (5-10% v/v) may be used to aid solubility.

-

Cofactor and Amine Donor: Add the amino donor (e.g., isopropylamine, 1.0-1.5 M) and pyridoxal 5'-phosphate (PLP) cofactor (1 mM).

-

Enzyme Addition: Initiate the reaction by adding the (R)- or (S)-selective transaminase, either as a whole-cell lysate or a purified lyophilized powder (typically 5-10 mg/mL).

-

Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation. Monitor the conversion of the ketone to the amine product by HPLC or GC using a chiral column to simultaneously determine the enantiomeric excess (% ee).

-

Work-up and Isolation: Once the reaction reaches completion, acidify the mixture to pH 2 with HCl to precipitate the protein. Centrifuge to remove the solids. Basify the supernatant to pH >11 with NaOH and extract the chiral amine product with an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Dry the organic layer and concentrate to yield the product.

Conclusion and Future Outlook

The synthesis of chiral aminobutyl phenylamine derivatives has evolved from a reliance on classical resolution and chiral pool methods to the widespread adoption of highly efficient and selective catalytic strategies. Chiral auxiliary-based methods remain a robust and reliable option, particularly for complex targets on a laboratory scale. However, for process development and green chemistry considerations, transition metal catalysis and biocatalysis are the undisputed future.[25][26] The continued discovery of novel ligands and the directed evolution of enzymes will further expand the synthetic toolbox, enabling the construction of increasingly complex and valuable chiral amines with near-perfect stereocontrol, accelerating the discovery and development of next-generation therapeutics.[27][28]

References

- Jia-Wang Wang, Yan Li, Wan Nie, et al. (2020).

-

Morales, M. R., Mellem, K. T., & Myers, A. G. (2014). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 53(27), 7043–7047. Available at: [Link]

-

Wikipedia contributors. (2024). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

-

Claver, C., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14085-14167. [Link]

-

Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

Gao, Y. (1995). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

-

Wang, D., & Astruc, D. (2015). Recent advances in the asymmetric reduction of imines by recycled catalyst systems. Organic Chemistry Frontiers. [Link]

-

Mazuela, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

-

Organic Chemistry Portal. Reduction of enamines and derivatives. . [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Recent Patents on Biotechnology. [Link]

-

Park, E. S., et al. (2012). Asymmetric synthesis of nonproteinogenic amino acids with L-amino acid transaminase: synthesis of (2S)-2-amino-4-oxo-4-phenylbutyric and (3E,2S)-2-amino-4-phenylbutenoic acids. ResearchGate. [Link]

-

Gotor-Fernández, V., & Gotor, V. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. [Link]

-

Contente, M. L. (2021). Biocatalytic synthesis of chiral amine building blocks. Nottingham ePrints. [Link]

-

Grogan, G. (2018). Synthesis of chiral amines using redox biocatalysis. Current Opinion in Chemical Biology, 43, 15-22. [Link]

-

Heath, R. S., et al. (2018). Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids. Angewandte Chemie International Edition, 57(42), 13833-13837. [Link]

-

Barak, M. N., et al. (2025). Amino Acid-Catalysed Asymmetric Synthesis of 4-(2-(diphenylphosphanyl) phenyl)-4-hydroxybutan-2-one. Gandhara Journal of Natural Sciences. [Link]

-

Ilie, M., et al. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI. [Link]

-

Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. [Link]

- Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Amino Acids, 4(3), 249-271.

-

Wang, Y., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1423. [Link]

-

G. de la Viguera, M., et al. (2025). Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives. Open Exploration Publishing. [Link]

-

Kumar, A., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. Semantic Scholar. [Link]

-

Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. [Link]

-

Qu, Z., et al. (2025). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. Angewandte Chemie International Edition. [Link]

-

Mellem, K. T., & Myers, A. G. (2013). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Organic letters, 15(21), 5594–5597. [Link]

-

Qu, Z., et al. (2025). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids. Angewandte Chemie International Edition, e202511739. [Link]

-

Cirilli, R., & Ferretti, R. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(21), 7401. [Link]

-

Yokoyama, Y., et al. (2025). Phenylalanine amide derivatives promote FLG expression via AHR activation in normal human epidermal keratinocytes. Journal of Pharmacological Sciences, 159(1), 44-53. [Link]

-

Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Advanced Pharmaceutical Research. [Link]

-

Qu, Z., et al. (2026). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d ‐Amino Acids. ResearchGate. [Link]

-

Beard, T., & Turner, N. J. (2004). Enantioselective Synthesis of Non-Natural Amino Acids Using Phenylalanine Dehydrogenases Modified by Site-Directed Mutagenesis. Organic & Biomolecular Chemistry, 2(18), 2684-91. [Link]

-

Hu, A., et al. (2025). Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks. Nature Communications, 16, 1-12. [Link]

-

Tyagi, V., & Fasan, R. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. Semantic Scholar. [Link]

-

Zhang, S., et al. (2023). Chiral drugs. LabMed Discovery. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]

- 5. pharma.researchfloor.org [pharma.researchfloor.org]

- 6. renyi.hu [renyi.hu]

- 7. Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Reduction of enamines [organic-chemistry.org]

- 18. ftb.com.hr [ftb.com.hr]

- 19. Synthesis of chiral amines using redox biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

- 21. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. Recent advances in the asymmetric reduction of imines by recycled catalyst systems - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 26. Amino Acid-Catalysed Asymmetric Synthesis of 4-(2-(diphenylphosphanyl) phenyl)-4-hydroxybutan-2-one | Gandhara Journal of Natural Sciences [gandhara.kdru.edu.af]

- 27. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 28. Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive 1H and 13C NMR Characterization of 3-((1r)-1-Aminobutyl)phenylamine: A Technical Guide

Executive Summary

The structural and stereochemical validation of chiral pharmaceutical intermediates is a critical bottleneck in drug development. 3-((1r)-1-Aminobutyl)phenylamine is a bifunctional molecule featuring an electron-rich aniline core and a chiral 1-aminobutyl side chain. Accurate Nuclear Magnetic Resonance (NMR) characterization of this compound requires not only mapping the regiochemistry of the 1,3-disubstituted benzene ring but also rigorously proving the absolute (1R) configuration of the stereocenter.

This whitepaper provides an in-depth, self-validating framework for the complete 1H and 13C NMR assignment of 3-((1r)-1-Aminobutyl)phenylamine, culminating in absolute stereochemical elucidation using Mosher’s method.

Molecular Architecture & Causality of Chemical Shifts

To correctly assign the NMR spectra, one must understand the electronic environment dictated by the molecule's functional groups. The chemical shifts are not arbitrary; they are the direct consequence of resonance (+M), inductive (+I) effects, and magnetic anisotropy.

The Aromatic Core (Regiochemistry)

The amino group (-NH₂) directly attached to the aromatic ring acts as a powerful π -electron donor via resonance (+M effect). This resonance selectively increases the electron density at the ortho (C-2, C-6) and para (C-4) positions[1]. Consequently, the protons attached to these carbons experience significant magnetic shielding, shifting their resonance upfield to approximately 6.5–6.7 ppm. In contrast, the meta position (C-5) is relatively unaffected by this resonance donation and resonates further downfield near 7.1 ppm. The 1-aminobutyl group at C-3 provides a weak inductive donation but lacks the resonance capability to override the aniline's influence.

The Aliphatic Chain

The benzylic methine proton (H-1') is uniquely deshielded by two factors: the electronegativity of the primary amine (-NH₂) and the magnetic anisotropy of the adjacent aromatic ring. This places its chemical shift distinctly downfield near 3.85 ppm. The remaining aliphatic protons (H-2', H-3', H-4') follow a predictable upfield trend as their distance from the deshielding functional groups increases.

Quantitative NMR Assignments

The following tables summarize the predicted quantitative data for the molecule, providing a reference baseline for empirical validation.

Table 1: 1H NMR Assignments (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Causality / Structural Assignment |

| H-5 (Ar) | 7.10 | t | 7.8 | 1H | Meta to both substituents; lacks resonance shielding from aniline -NH₂. |

| H-2 (Ar) | 6.68 | t | 1.8 | 1H | Ortho to both substituents; highly shielded by aniline -NH₂. |

| H-6 (Ar) | 6.62 | ddd | 7.8, 1.8, 1.0 | 1H | Ortho to alkyl group, para to -NH₂; strongly shielded. |

| H-4 (Ar) | 6.55 | ddd | 7.8, 1.8, 1.0 | 1H | Ortho to -NH₂; strongly shielded by +M effect. |

| H-1' (CH) | 3.85 | t | 6.8 | 1H | Benzylic methine; deshielded by adjacent amine and aromatic ring. |

| Ar-NH₂ | 3.60 | br s | - | 2H | Aniline protons; broad due to quadrupolar relaxation of ¹⁴N. |

| H-2' (CH₂) | 1.65 | m | - | 2H | Beta-methylene of the butyl chain. |

| Aliph-NH₂ | 1.45 | br s | - | 2H | Aliphatic amine protons; exchangeable with D₂O. |

| H-3' (CH₂) | 1.30 | m | - | 2H | Gamma-methylene of the butyl chain. |

| H-4' (CH₃) | 0.90 | t | 7.2 | 3H | Terminal methyl group. |

Table 2: 13C NMR Assignments (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Carbon Type | Causality / Structural Assignment |

| C-3 (Ar) | 147.5 | Cq | Attached to the 1-aminobutyl group; deshielded by alkyl substitution. |

| C-1 (Ar) | 146.2 | Cq | Attached to aniline -NH₂; strongly deshielded by electronegative nitrogen. |

| C-5 (Ar) | 129.3 | CH | Meta carbon; least affected by resonance shielding. |

| C-6 (Ar) | 117.8 | CH | Para to aniline -NH₂; shielded by resonance. |

| C-4 (Ar) | 114.5 | CH | Ortho to aniline -NH₂; shielded by resonance. |

| C-2 (Ar) | 113.2 | CH | Ortho to both substituents; highly shielded. |

| C-1' (CH) | 55.8 | CH | Benzylic carbon attached to -NH₂. |

| C-2' (CH₂) | 40.5 | CH₂ | Beta-carbon of the aliphatic chain. |

| C-3' (CH₂) | 19.9 | CH₂ | Gamma-carbon of the aliphatic chain. |

| C-4' (CH₃) | 14.1 | CH₃ | Terminal methyl carbon. |

Experimental Workflow: Acquisition & Regiochemical Validation

To ensure the protocol is a self-validating system, 1D NMR must be coupled with 2D NMR techniques. Relying solely on 1D chemical shifts is prone to error; 2D NMR provides absolute proof of atomic connectivity.

Protocol 1: 1D and 2D NMR Acquisition

-

Sample Preparation: Weigh 15-20 mg of 3-((1r)-1-Aminobutyl)phenylamine. Dissolve completely in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrument Tuning: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃ and shim the magnet to achieve a TMS line width of < 1 Hz.

-

1H & 13C Acquisition: Acquire the 1H spectrum using a standard single-pulse sequence (zg30), utilizing 16-32 scans. Acquire the 13C spectrum with proton decoupling (zgpg30), utilizing a minimum of 512 scans to resolve quaternary carbons (C-1, C-3).

-

Self-Validating 2D Acquisition: Sequentially acquire 1H-1H COSY, 1H-13C HSQC, and 1H-13C HMBC spectra.

-

Causality Check: Optimize the HMBC delay for long-range couplings (typically J=8 Hz, corresponding to a 62.5 ms delay). Look for HMBC cross-peaks between the benzylic proton (H-1') and the aromatic carbons (C-2, C-4, C-6). This unambiguously anchors the aliphatic chain to the C-3 position of the ring, validating the regiochemistry.

-

Stereochemical Elucidation via Mosher's Method

Standard NMR cannot distinguish enantiomers. To prove the (1R) configuration, the sample must be converted into diastereomers using a Chiral Derivatizing Agent (CDA)[2]. The gold standard for primary amines is α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), known as Mosher's acid chloride[3].

The Causality of Mosher's Model

Derivatizing the chiral primary amine with (R)- and (S)-MTPA-Cl generates two diastereomeric amides[4]. In the preferred conformation of these amides, the carbinamine proton, the carbonyl oxygen, and the trifluoromethyl group are coplanar[5]. The phenyl ring of the MTPA moiety exerts a strong magnetic shielding effect on the substituents located on the same face of the molecule.

By calculating the difference in chemical shifts between the (S)-MTPA amide and the (R)-MTPA amide ( ΔδSR=δS−δR ), one can map the spatial arrangement. For the (1R) configuration of our target molecule, the aliphatic chain experiences shielding in the (R)-amide (yielding positive ΔδSR values), while the aromatic ring experiences shielding in the (S)-amide (yielding negative ΔδSR values)[3].

Protocol 2: MTPA Derivatization

-

Reagent Preparation: Prepare two separate reaction vials (Vial A and Vial B). Add 5 mg of the chiral amine to each vial.

-

Solvation and Base Addition: Dissolve the amine in 0.5 mL of anhydrous CDCl₃. Add 2 equivalents of anhydrous pyridine to neutralize the HCl byproduct and prevent protonation of the amine.

-

Derivatization: To Vial A, add 1.5 equivalents of (R)-(-)-MTPA-Cl (this yields the (S)-MTPA amide). To Vial B, add 1.5 equivalents of (S)-(+)-MTPA-Cl (this yields the (R)-MTPA amide).

-

Incubation: Stir both vials at room temperature for 2 hours. The lack of an alpha-proton on the MTPA reagent prevents any racemization during this step[2].

-

Quenching & Acquisition: Quench the unreacted acid chloride with a drop of deuterated methanol (CD₃OD). Transfer directly to NMR tubes and acquire high-resolution 1H NMR spectra for both diastereomers to calculate the ΔδSR distribution.

Visualized Analytical Workflow

The following diagram maps the logical progression from raw sample to stereochemically validated data.

Workflow diagram detailing the sequential NMR acquisition and Mosher's derivatization process.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass spectrometry fragmentation pattern of aminobutylphenylamine

Decoding the Mass Spectrometry Fragmentation of Aminobutylphenylamine: A Mechanistic Guide

Aminobutylphenylamine, specifically the isomer 4-(4-aminobutyl)aniline (C₁₀H₁₆N₂, MW = 164.13 Da), is a bifunctional molecule featuring both an aromatic amine (aniline) and a primary aliphatic amine. This dual-nitrogen topology makes it a highly versatile intermediate in polymer synthesis and pharmaceutical development. However, this same bifunctionality creates complex, competing pathways during mass spectrometry (MS) analysis.

As an Application Scientist, understanding the causality behind these fragmentation patterns is critical for developing robust quantitative assays (like LC-MS/MS MRM methods) or identifying unknown derivatives in complex matrices. This guide deconstructs the thermodynamic and kinetic drivers governing the fragmentation of aminobutylphenylamine across different ionization modalities.

Ionization Modalities and Mechanistic Drivers

The fragmentation of aminobutylphenylamine is entirely dependent on the initial ionization technique, which dictates the site of charge localization and the internal energy of the precursor ion [1].

Electron Ionization (EI-MS): Radical Cation Dynamics

Under standard 70 eV Electron Ionization, the molecule forms a radical cation (M⁺• at m/z 164). Because the ionization energies of the aniline nitrogen (~8.0 eV) and the aliphatic amine nitrogen (~8.7 eV) are relatively close, charge localization occurs at both sites, leading to two distinct, competing fragmentation cascades [2].

-

Alpha-Cleavage (The Aliphatic Driver): The most intense peak in the EI spectrum of primary aliphatic amines arises from α-cleavage [3]. Homolytic cleavage of the C-C bond adjacent to the aliphatic nitrogen is thermodynamically driven by the formation of a highly stable, resonance-stabilized iminium ion at m/z 30 ([CH₂=NH₂]⁺).

-

Benzylic Cleavage (The Aromatic Driver): Cleavage of the C-C bond beta to the aromatic ring yields an aminobenzyl cation, which rapidly undergoes a ring-expansion rearrangement to form the highly conjugated, aromatic aminotropylium ion at m/z 106 ([C₇H₈N]⁺).

EI-MS fragmentation pathways of aminobutylphenylamine.

Electrospray Ionization (ESI-MS/MS): Even-Electron Neutral Losses

In positive-ion ESI, the molecule is protonated to form an even-electron precursor ion ([M+H]⁺ at m/z 165). Because the primary aliphatic amine is significantly more basic (pKa ~10.5) than the aniline group (pKa ~4.6), protonation occurs almost exclusively at the aliphatic tail.

During Collision-Induced Dissociation (CID), the fragmentation is governed by the expulsion of stable neutral molecules [4]:

-

Loss of Ammonia: The protonated aliphatic amine undergoes an elimination reaction, expelling neutral NH₃ (17 Da) to generate an alkyl cation at m/z 148 .

-

Proton Mobility: At higher collision energies, the proton can migrate to the aniline nitrogen, facilitating a second loss of NH₃ (yielding m/z 131 ) or triggering inductive cleavage to yield the m/z 106 aminotropylium species.

ESI-MS/MS (CID) fragmentation of protonated aminobutylphenylamine.

Quantitative Data Summary

To facilitate rapid assay development, the dominant diagnostic ions are summarized below. For targeted LC-MS/MS (Triple Quadrupole) workflows, the m/z 165 → 148 transition is ideal for quantification due to its low energy threshold, while the m/z 165 → 106 transition serves as a highly specific qualifier ion.

| Ionization Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Formula | Mechanistic Origin | Relative Abundance / Utility |

| EI (70 eV) | 164 (M⁺•) | 30 | [CH₂=NH₂]⁺ | α-cleavage of aliphatic amine | Base Peak (100%) |

| EI (70 eV) | 164 (M⁺•) | 106 | [C₇H₈N]⁺ | Benzylic cleavage | High (Diagnostic for aniline) |

| EI (70 eV) | 164 (M⁺•) | 134 | [C₉H₁₂N]⁺ | Loss of •CH₂NH₂ | Moderate |

| ESI (+) | 165 ([M+H]⁺) | 148 | [C₁₀H₁₄N]⁺ | Loss of NH₃ (17 Da) | Quantifier Transition (Low CE) |

| ESI (+) | 165 ([M+H]⁺) | 131 | [C₁₀H₁₁]⁺ | Loss of 2 × NH₃ (34 Da) | Qualifier Transition (High CE) |

| ESI (+) | 165 ([M+H]⁺) | 106 | [C₇H₈N]⁺ | Inductive benzylic cleavage | Qualifier Transition (Med CE) |

Self-Validating Experimental Protocol: LC-MS/MS Optimization

To ensure analytical trustworthiness, the following step-by-step protocol establishes a self-validating Multiple Reaction Monitoring (MRM) method for aminobutylphenylamine. The protocol uses orthogonal transitions to prevent false positives from isobaric interferences.

Step 1: Sample Preparation & Matrix Spiking

-

Dissolve aminobutylphenylamine reference standard in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

-

Formic acid is mandatory; it acts as a proton source to ensure complete ionization of the aliphatic amine to the[M+H]⁺ state.

Step 2: Chromatographic Separation (UHPLC)

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 60% B over 3 minutes. Aminobutylphenylamine is highly polar due to the dual amines and will elute early; ensure sufficient aqueous hold time to prevent ion suppression from the void volume.

Step 3: Source Optimization (Positive ESI)

-

Infuse the 1 µg/mL standard directly into the MS source at 10 µL/min using a syringe pump, combined with a 0.4 mL/min flow from the LC (50% B).

-

Optimize the Capillary Voltage (typically 3.0–4.0 kV) and Desolvation Temperature (typically 350–400 °C) to maximize the m/z 165 precursor ion signal.

Step 4: Collision Energy (CE) Ramping & MRM Selection

-

Isolate m/z 165 in Q1.

-

Ramp the Collision Energy in Q2 from 5 eV to 50 eV using Argon as the collision gas.

-

Validation Check:

-

At low CE (~10-15 eV) , observe the maximization of m/z 148. Set this as your Primary Quantifier.

-

At medium CE (~20-25 eV) , observe the maximization of m/z 106. Set this as your Primary Qualifier.

-

Calculate the ion ratio (Area 106 / Area 148). In unknown samples, this ratio must remain within ±20% of the standard to confirm the analyte's identity, ensuring a self-validating analytical batch.

-

References

-

Gross, J. H. (2014). Mass Spectrometry: A Textbook. Springer. Available at:[Link]

-

McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th Edition). University Science Books. Available at:[Link]

-

Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Available at:[Link]

-

Wikipedia Contributors. (2024). Mass spectral interpretation. Wikipedia, The Free Encyclopedia. Available at:[Link]

Investigating the mechanism of action for substituted phenylamines

An In-Depth Technical Guide to Investigating the Mechanism of Action for Substituted Phenylamines

Executive Summary

Substituted phenylamines represent a vast and structurally diverse class of chemical compounds with profound pharmacological significance. This class, built upon the simple phenethylamine scaffold, includes endogenous neurotransmitters like dopamine and norepinephrine, a wide array of pharmaceutical agents for treating conditions from depression to Parkinson's disease, and numerous psychoactive substances.[1][2][3] The defining characteristic of this class is its mechanistic diversity; there is no single biological target or pathway common to all members.[1][2] Their pharmacological effects are primarily mediated through complex interactions with monoamine neurotransmitter systems, including direct receptor binding, modulation of neurotransmitter transporters, and enzyme inhibition.[1][2][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and characterize the mechanism of action of novel substituted phenylamines. It integrates established in vitro and in silico methodologies, emphasizing the rationale behind experimental choices to ensure a robust and self-validating approach to mechanistic elucidation.

Introduction to the Phenylamine Scaffold

The Core Structure

The foundational structure of all compounds in this class is phenethylamine, which consists of a phenyl ring connected to an amino group via a two-carbon (ethyl) sidechain.[1] The pharmacological versatility of this class arises from the potential for substitution at one or more hydrogen atoms on the phenyl ring, the ethyl sidechain, or the amino group.[1] This structural flexibility gives rise to a massive chemical space, yielding compounds with effects ranging from central nervous system stimulants and hallucinogens to appetite suppressants and antidepressants.[1][2]

A Spectrum of Pharmacological Activity

The functional outcomes of substituted phenylamines are exceptionally broad. Endogenous examples like dopamine are fundamental to motor control and reward pathways.[6] Pharmaceutical derivatives such as amphetamine (a stimulant) and bupropion (an antidepressant) are widely prescribed.[1][2] Other derivatives, including mescaline and compounds of the 2C-series, are known for their potent hallucinogenic properties, primarily mediated by the serotonin 5-HT2A receptor.[4][7] This diversity necessitates a tailored, multi-pronged approach to accurately define the mechanism of any given analogue.

Primary Mechanisms of Action: A Multi-Target Landscape

The pharmacological profile of a substituted phenylamine is determined by its unique affinity and efficacy at a combination of biological targets. A thorough investigation must consider interactions across several key systems.

Direct Receptor Interactions

Many substituted phenylamines exert their effects by acting as ligands (agonists, partial agonists, or antagonists) at various G-protein coupled receptors (GPCRs).

-

Serotonergic System (5-HT Receptors): The serotonin system is a primary target. The 5-HT2A receptor, in particular, is critically linked to the psychedelic effects of many hallucinogenic phenylamines.[4][8][9] Interaction with 5-HT2C and 5-HT1A receptors also significantly contributes to the overall pharmacological profile, modulating effects like mood and appetite.[10][11][12]

-

Dopaminergic and Adrenergic Systems: Affinity for dopamine (D1, D2, D3) and adrenergic (α1, α2) receptors can impart stimulant and cardiovascular effects.[6][10][12]

-

Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine and many of its derivatives are potent agonists of TAAR1.[2][10] TAAR1 is an intracellularly-located GPCR that acts as a key modulator of monoamine transporter function.[2][13] Its activation can trigger the phosphorylation and subsequent reversal of monoamine transporters, leading to neurotransmitter efflux.[2]

Caption: Canonical 5-HT2A receptor Gq-coupled signaling pathway.

Modulation of Monoamine Transporters

The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Many substituted phenylamines, especially amphetamine analogues, potently interact with these transporters.[11]

-

Reuptake Inhibition: The compound can act as a competitive inhibitor, binding to the transporter and blocking it from clearing neurotransmitters, which increases their synaptic concentration.[14]

-

Substrate-Mediated Efflux (Reverse Transport): The compound can be a substrate for the transporter itself. Once inside the presynaptic terminal, it can induce a conformational change in the transporter (often via TAAR1 signaling) causing it to pump neurotransmitters out of the neuron and into the synapse.[2][13]

Caption: A tiered workflow for investigating phenylamine mechanisms.

Protocol: Radioligand Binding Assay for Receptor Affinity (Kᵢ)

This assay quantifies the affinity of a test compound for a specific receptor target.

-

Principle: The test compound competes with a radiolabeled ligand of known affinity for binding to a receptor preparation. The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to an affinity constant (Kᵢ).

-

Methodology:

-

Preparation of Membranes: Harvest cultured cells (e.g., HEK-293) heterologously expressing the human receptor of interest (e.g., 5-HT2A). Homogenize cells in an ice-cold buffer and centrifuge to pellet the cell membranes. Wash and resuspend the pellets in assay buffer. [15] 2. Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a selective radioligand (e.g., [³H]-ketanserin for 5-HT2A), and a range of concentrations of the test compound.

-

Controls:

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-labeled competing drug to saturate the target receptors. [15] 4. Incubation: Incubate the plate for a defined period (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

-

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Quantification: Measure the radioactivity retained on the filter mat using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

-

-

Expertise & Experience: The choice of radioligand is critical; it must be selective for the target and have a well-characterized dissociation constant (Kd). Ensuring true equilibrium is reached during incubation is vital for accurate Kᵢ determination.

Protocol: Neurotransmitter Uptake Inhibition Assay

This assay determines a compound's ability to block the function of monoamine transporters.

-

Principle: Cells expressing a specific transporter (e.g., DAT) are incubated with the test compound before the addition of a labeled substrate (e.g., [³H]-dopamine or a fluorescent analog). [16][17]A potent inhibitor will prevent the substrate from being transported into the cells, resulting in a low intracellular signal.

-

Methodology:

-

Cell Plating: Seed cells (e.g., HEK-hDAT) into a 96- or 384-well plate and allow them to form a confluent monolayer overnight. [16] 2. Compound Incubation: Wash the cells with assay buffer and then pre-incubate them with a range of concentrations of the test compound for 10-20 minutes.

-

Substrate Addition: Add a fixed concentration of the labeled substrate (e.g., [³H]-dopamine) to all wells.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at room temperature or 37°C. This time is kept short to measure the initial rate of uptake.

-

Termination & Lysis: Rapidly wash the wells with ice-cold buffer to stop the uptake process and remove the extracellular substrate. Lyse the cells to release the intracellular contents.

-

Quantification: Measure the amount of labeled substrate taken up by the cells using a scintillation counter (for radiolabels) or a fluorescence plate reader (for fluorescent substrates). [17] 7. Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the IC₅₀ value.

-

-

Expertise & Experience: This assay is time-sensitive. The uptake incubation period must be optimized to be within the linear range of transport. Including a known potent inhibitor (e.g., cocaine for DAT) as a positive control is essential for assay validation. [18]

Protocol: MAO-A/B Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of monoamine oxidase.

-

Principle: A source of MAO enzyme (e.g., recombinant human MAO-A or MAO-B) is incubated with the test compound and a substrate that produces a detectable signal (e.g., colorimetric, fluorometric, or luminescent) upon enzymatic conversion. An inhibitor will reduce the rate of signal generation.

-

Methodology:

-

Assay Setup: In a microplate, add the assay buffer, the MAO enzyme source, and a range of concentrations of the test compound. Pre-incubate for a set time to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Signal Detection: Stop the reaction and measure the product signal using a suitable plate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC₅₀ value from the resulting dose-response curve.

-

-

Expertise & Experience: To distinguish between reversible and irreversible inhibition, a pre-incubation step with the test compound followed by dilution can be performed. [19]If the compound is a reversible inhibitor, its effect will be diminished upon dilution. It is crucial to run parallel assays for both MAO-A and MAO-B to determine the selectivity of the inhibition. [5]

Data Synthesis and Interpretation

Structure-Activity Relationships (SAR)

By systematically testing a series of structurally related analogues, one can establish clear structure-activity relationships. [9][20][21]For example, adding specific substituents at the 4-position of the phenyl ring can dramatically alter affinity and efficacy at 5-HT2A receptors. [8][22][23]SAR analysis is a powerful tool for optimizing lead compounds and understanding the molecular determinants of target engagement.

Summarizing Pharmacological Profiles

Quantitative data from all assays should be compiled into a clear, comparative format. This allows for a holistic view of a compound's activity profile and its selectivity across different targets.

| Compound Example | 5-HT2A Kᵢ (nM) | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | MAO-A IC₅₀ (µM) |

| Compound A | 15 | >10,000 | >10,000 | >50 |

| Compound B | 850 | 50 | 2,500 | >50 |

| Compound C | 2,100 | 4,500 | 8,000 | 1.2 |

Table 1: Example pharmacological profile for hypothetical substituted phenylamines. This format allows for rapid assessment of potency and selectivity.

Conclusion

is a complex but critical task in drug discovery and neuroscience research. Due to their promiscuous nature, a comprehensive characterization requires a multi-assay approach that probes interactions with key receptor families, monoamine transporters, and metabolic enzymes. By employing a systematic workflow that combines in silico prediction with robust in vitro binding and functional assays, researchers can build a detailed pharmacological profile. This integrated understanding of a compound's molecular interactions is essential for predicting its physiological effects, understanding its therapeutic potential, and identifying potential liabilities.

References

-

Title: Substituted phenethylamine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed Source: PubMed URL: [Link]

-

Title: Structure-anorectic activity relationships in substituted phenethylamines - PubMed Source: PubMed URL: [Link]

-

Title: Phenethylamine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: A New Computer Model for Evaluating the Selective Binding Affinity of Phenylalkylamines to T-Type Ca2+ Channels - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs) Source: ResearchSquare URL: [Link]

-

Title: Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Phenethylamine - bionity.com Source: Bionity.com URL: [Link]

-

Title: Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

-

Title: Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives of 2,5-dimethoxy-substituted Phenethylamines (2C Drugs) - PubMed Source: PubMed URL: [Link]

-

Title: Phenethylamines - University of Virginia School of Medicine Source: University of Virginia School of Medicine URL: [Link]

-

Title: 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D 3 R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies Source: MDPI URL: [Link]

-

Title: Synthesis, structural analysis and pharmacological effects of N2-substituted 3,4-dihydrobenzo[h]quinolin-2-amines - PubMed Source: PubMed URL: [Link]

-

Title: Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry Source: Semantic Scholar URL: [Link]

-

Title: Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - Oregon Health & Science University Source: Oregon Health & Science University URL: [Link]

-

Title: 2-Phenethylamines in Medicinal Chemistry: A Review Source: MDPI URL: [Link]

-

Title: Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

-

Title: Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists Source: ACS Publications URL: [Link]

-

Title: Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices Source: Molecular Devices URL: [Link]

-

Title: Transporter Studies for Therapeutic Activity and ADME - Eurofins Discovery Source: Eurofins Discovery URL: [Link]

-

Title: Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms Source: N/A URL: [Link]

-

Title: Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices Source: Molecular Devices URL: [Link]

-

Title: Enzyme Activity Assay - Creative BioMart Source: Creative BioMart URL: [Link]

-

Title: β-Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1: Implication for Modulatory Roles of Trace Amines in Brain | Request PDF Source: ResearchGate URL: [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Phenethylamine [bionity.com]

- 4. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. med.virginia.edu [med.virginia.edu]

- 8. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. moleculardevices.com [moleculardevices.com]

- 17. moleculardevices.com [moleculardevices.com]

- 18. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enzyme Activity Assay - Creative BioMart [creativebiomart.net]

- 20. Structure-anorectic activity relationships in substituted phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

Precision Synthesis of α-Chiral Primary Amines: A Technical Guide to Chemocatalytic and Biocatalytic Methodologies

Executive Summary

Chiral primary amines are ubiquitous structural motifs, functioning as the core pharmacophore in approximately 40–45% of small-molecule pharmaceuticals, agrochemicals, and advanced functional materials 1. Historically, their synthesis relied on stoichiometric chiral auxiliaries or kinetic resolution, which suffer from poor atom economy and a maximum theoretical yield of 50%. The modern synthetic paradigm has shifted toward direct asymmetric reductive amination (ARA) and biocatalytic cascades. These approaches offer step-economic, highly enantioselective pathways directly from prochiral ketones. This whitepaper systematically evaluates the mechanistic principles, operational protocols, and thermodynamic control strategies defining the state-of-the-art in chiral primary amine synthesis.

Mechanistic Paradigms in Chiral Primary Amine Synthesis

Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA)

Direct ARA of ketones using ammonia (NH₃) or ammonium salts (NH₄⁺) to yield primary amines is highly desirable but fraught with chemical hurdles. The fundamental challenges include:

-

Thermodynamic Instability of NH-Imines: The equilibrium for the condensation of a ketone with ammonia heavily favors the starting materials. If the transition-metal catalyzed reduction of the ketone outpaces the reduction of the transient NH-imine, chiral alcohols are formed as the major byproduct 2.

-

Catalyst Poisoning and Overalkylation: Primary amines and ammonia strongly coordinate to transition metals (e.g., Ru, Ir, Rh), often deactivating the chiral catalyst. Furthermore, the generated primary amine is more nucleophilic than ammonia, leading to competitive secondary and tertiary amine formation 3.

Engineered Solutions: To circumvent these issues, modern protocols utilize specific transition-metal/chiral ligand complexes combined with Lewis acid additives. The addition of Ti(OiPr)₄ acts as a dual-purpose reagent: it functions as a water scavenger to drive NH-imine formation and coordinates with the imine intermediate to activate it for hydride transfer, effectively suppressing direct ketone reduction 4.

Biocatalytic Pathways: Transaminases and Amine Dehydrogenases

Biocatalysis offers an environmentally benign alternative with exquisite stereocontrol. ω-Transaminases (ω-TAs) catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a prochiral ketone 1.

The primary limitation of ω-TAs is the unfavorable thermodynamic equilibrium ( Keq≈10−3 to 10−4 ) and severe product inhibition. To drive the reaction to completion, researchers engineer cascade systems5. By coupling the transamination with a secondary enzymatic or physical step that consumes or removes the coproduct (e.g., volatilizing acetone generated from isopropylamine), the equilibrium is Le Chatelier-shifted toward the chiral amine product.

Logical workflow comparing Chemocatalytic ARA and Biocatalytic cascades for chiral amine synthesis.

Quantitative Data Summarization

The following table synthesizes the operational parameters, substrate scopes, and performance metrics of the leading methodologies for primary amine synthesis.

| Methodology | Catalyst System | Nitrogen Source | Typical Substrate Scope | Enantiomeric Excess (ee) | Key Advantage | Primary Limitation |

| Transition-Metal ARA | Ru/Ir + Chiral Phosphine + Ti(OiPr)₄ | NH₃ gas, NH₄OAc, NH₄I | Aryl-alkyl ketones, aliphatic ketones | 85 - 99% | High atom economy, scalable for industry | Catalyst poisoning, overalkylation risks |

| ω-Transaminase (ω-TA) | Engineered ω-TA | Isopropylamine (IPA) | Broad (aryl, aliphatic, cyclic) | >99% | Exceptional stereoselectivity, mild conditions | Unfavorable equilibrium, product inhibition |

| Amine Dehydrogenase | Engineered AmDH + GDH (recycling) | NH₄⁺ / NH₃ | Aliphatic and aryl-alkyl ketones | >95% | Direct reductive amination, no amine donor needed | Requires cofactor (NADH) recycling system |

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, ensuring reproducibility requires protocols that embed self-validating checkpoints. The methodologies below detail the causality behind each procedural step.

Protocol 1: Ruthenium-Catalyzed Asymmetric Reductive Amination of Aryl Ketones

Objective: Synthesis of (R)-1-phenylethylamine from acetophenone. Causality & Validation: This protocol uses NH₄OAc as the nitrogen source because it is easier to handle than NH₃ gas and provides a mild proton source to facilitate imine formation. Ti(OiPr)₄ is mandatory to drive the condensation and prevent the direct reduction of the ketone 2.

-